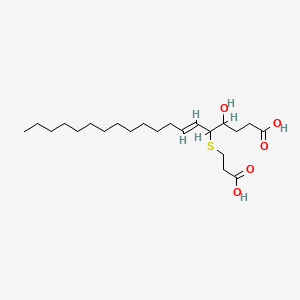
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid is an organic compound with a complex structure that includes a carboxyethylsulfanyl group, a hydroxyl group, and a nonadecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadecenoic Acid Chain: This can be achieved through the elongation of shorter fatty acid chains using methods such as the Wittig reaction or olefin metathesis.
Introduction of the Hydroxyl Group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the nonadecenoic acid chain.
Addition of the Carboxyethylsulfanyl Group: This can be done through thiol-ene reactions, where a thiol group reacts with an alkene to form the desired sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyethylsulfanyl group can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can be compared with other similar compounds such as:
Nonadecenoic Acid Derivatives: Compounds with similar fatty acid chains but different functional groups.
Hydroxylated Fatty Acids: Compounds with hydroxyl groups on fatty acid chains.
Sulfanyl Fatty Acids: Compounds with sulfanyl groups on fatty acid chains.
Uniqueness
The combination of the carboxyethylsulfanyl group, hydroxyl group, and nonadecenoic acid chain in this compound makes it unique
Conclusion
This compound is a compound with a unique structure and diverse applications in various fields
Properties
CAS No. |
95061-94-2 |
|---|---|
Molecular Formula |
C22H40O5S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid |
InChI |
InChI=1S/C22H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(28-18-17-22(26)27)19(23)15-16-21(24)25/h13-14,19-20,23H,2-12,15-18H2,1H3,(H,24,25)(H,26,27)/b14-13+ |
InChI Key |
VXONFJQHQJLICT-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C(C(CCC(=O)O)O)SCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
Synonyms |
4-hydroxy-5-((2-carboxyethyl)thio)-6-nonadecenoic acid desamino-2-norleukotriene E1 DN-LTE(1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















